N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Description
N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a meta-tolyl group (m-tolyl) at position 7 and a piperidine-4-carboxamide moiety at position 2.
Properties
Molecular Formula |
C26H32N4O2S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-cycloheptyl-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O2S/c1-17-7-6-8-19(15-17)21-16-33-23-22(21)28-26(29-25(23)32)30-13-11-18(12-14-30)24(31)27-20-9-4-2-3-5-10-20/h6-8,15-16,18,20H,2-5,9-14H2,1H3,(H,27,31)(H,28,29,32) |
InChI Key |
YYWDHVJAWJYXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NC5CCCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating these derivatives with formic acid or triethyl orthoformate to form the thienopyrimidine core . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired compounds. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thienopyrimidine core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thienopyrimidine core.
Scientific Research Applications
N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used to study reaction mechanisms and pathways.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), highlighting structural variations and their implications for physicochemical and biological properties.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Thienopyrimidine Derivatives
*Estimated based on structural similarity to Z250-1364.
Key Observations:
Substituent Effects :
- The meta-tolyl group in the target compound introduces steric bulk and electron-donating methyl effects compared to the 4-methylphenyl in Z250-1364 or phenyl in the cyclooctyl analog. This may enhance binding to hydrophobic pockets in target proteins.
- The cycloheptyl group provides intermediate lipophilicity (logP ~5.4) between the smaller 4-methylcyclohexyl (logP 5.36) and larger cyclooctyl (logP ~5.5). Larger cycloalkyl groups may improve metabolic stability but reduce aqueous solubility.
Hydrogen Bonding and Polarity: All compounds exhibit similar hydrogen bond donor/acceptor counts (2 donors, 5 acceptors) and polar surface areas (~60 Ų), suggesting comparable passive diffusion capabilities.
Biological Activity
N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and various functional groups. The presence of these structural elements suggests potential interactions with biological macromolecules.
Structure Overview
| Component | Description |
|---|---|
| Piperidine Ring | Six-membered nitrogen-containing ring |
| Thieno[3,2-d]pyrimidine | Heterocyclic compound with sulfur |
| m-Tolyl Group | Methyl-substituted phenyl group |
| Carbonyl Group | Key site for potential reactivity |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. One study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study: Anticancer Efficacy
A case study involving the evaluation of thieno[3,2-d]pyrimidine derivatives revealed:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- Results : The compounds exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA repair processes. Specifically, it may target 8-Oxoguanine DNA glycosylase 1 (OGG1), which plays a critical role in base excision repair.
Key Findings on Mechanism
- Inhibition of OGG1 : The compound may disrupt the function of OGG1, leading to an accumulation of DNA damage in cancer cells.
- Selective Toxicity : Preliminary data suggest that the compound exhibits higher toxicity towards transformed cells compared to non-transformed cells.
Additional Biological Activities
Aside from anticancer properties, there is emerging evidence that compounds in this class may also exhibit anti-inflammatory and neuroprotective effects. These activities are likely mediated through modulation of signaling pathways involved in inflammation and neuronal survival.
Research Findings Summary
A summary of research findings related to this compound is presented below:
| Study Focus | Key Findings |
|---|---|
| Antitumor Activity | Significant cytotoxicity in various cancer cell lines |
| Mechanism of Action | Inhibition of OGG1 leading to DNA damage accumulation |
| Other Activities | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
